molecular formula C4H10N2O4 B122450 2,3-Dimethoxy-1,4,2,3-dioxadiazinane CAS No. 142183-48-0

2,3-Dimethoxy-1,4,2,3-dioxadiazinane

Cat. No.: B122450
CAS No.: 142183-48-0
M. Wt: 150.13 g/mol
InChI Key: IOUBSZQOXYTWOT-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-1,4,2,3-dioxadiazinane is a heterocyclic compound with the molecular formula C4H10N2O4 and an average mass of 150.134 Da . This specific six-membered ring structure is synthesized via the oxidation of 1,2-bis(methoxyaminooxy)ethane with lead dioxide (PbO2), a reaction that yields the compound as a mixture of trans - and cis -isomers . The compound serves as a valuable precursor in synthetic chemistry. Research has demonstrated its role in regio- and stereospecific reactions, for instance, with p -nitrobenzoic acid to form (E)-dialkoxydiazene oxides and methyl p -nitrobenzoate . Furthermore, its structural framework is of interest in the modeling and development of new high-energy-density materials, as noted in studies exploring green energetic materials . This product is intended for use in chemical synthesis and materials science research by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142183-48-0

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

2,3-dimethoxy-1,4,2,3-dioxadiazinane

InChI

InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3

InChI Key

IOUBSZQOXYTWOT-UHFFFAOYSA-N

SMILES

CON1N(OCCO1)OC

Canonical SMILES

CON1N(OCCO1)OC

Synonyms

1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,trans-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane

Direct Synthetic Routes to 2,3-Dimethoxy-1,4,2,3-dioxadiazinane (B115569)

The primary and most direct route to synthesizing this compound involves the intramolecular cyclization of a linear precursor through oxidation. This method efficiently constructs the six-membered ring system.

Oxidation of 1,2-bis(methoxyaminooxy)ethane Precursors

The synthesis of this compound is accomplished through the oxidation of 1,2-bis(methoxyaminooxy)ethane. researchgate.netbeilstein-journals.org This precursor undergoes an intramolecular cyclization reaction upon treatment with a suitable oxidizing agent, leading to the formation of the desired heterocyclic product. researchgate.net This reaction represents a key method for the creation of the 1,4,2,3-dioxadiazinane (B14365435) ring system.

Role of Oxidizing Agents (e.g., PbO₂) in this compound Formation

Lead(IV) oxide (PbO₂) is a crucial oxidizing agent in the synthesis of this compound. researchgate.netbeilstein-journals.org Its role is to facilitate the oxidative cyclization of the 1,2-bis(methoxyaminooxy)ethane precursor. The use of lead(IV) oxide effectively promotes the formation of the desired six-membered ring, yielding this compound. researchgate.net

Stereochemical Outcomes in this compound Synthesis

The synthesis of this compound results in the formation of stereoisomers, a common feature in the creation of cyclic molecules with multiple stereocenters.

Isomer Distribution: Formation of Cis- and Trans-2,3-Dimethoxy-1,4,2,3-dioxadiazinane

The oxidation of 1,2-bis(methoxyaminooxy)ethane with lead(IV) oxide does not produce a single stereoisomer but rather a mixture of cis- and trans-2,3-Dimethoxy-1,4,2,3-dioxadiazinane. researchgate.netbeilstein-journals.org The reaction has been reported to yield a specific isomer distribution, with the trans-isomer being slightly favored. researchgate.net

IsomerPercentage
trans-2,3-Dimethoxy-1,4,2,3-dioxadiazinane55%
cis-2,3-Dimethoxy-1,4,2,3-dioxadiazinane45%

Methodological Approaches for Stereoisomer Control

Current research literature on the synthesis of this compound via the oxidation of 1,2-bis(methoxyaminooxy)ethane does not specify any methodological approaches for controlling the stereochemical outcome. The described synthesis consistently results in a mixture of cis- and trans-isomers, and methods to selectively favor the formation of one isomer over the other have not been detailed.

Reactivity and Mechanistic Pathways of 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane

Reaction with Carboxylic Acid Derivatives: Regio- and Stereospecific Transformations of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane (B115569)

The reaction of this compound, which is synthesized via the oxidation of 1,2-bis(methoxyaminooxy)ethane and exists as a mixture of trans- and cis-isomers, demonstrates remarkable specificity when treated with carboxylic acid derivatives. researchgate.netmathnet.ru This specificity provides valuable clues about the underlying reaction mechanism.

When a mixture of trans- and cis-2,3-dimethoxy-1,4,2,3-dioxadiazinane (55:45 ratio) reacts with p-nitrobenzoic acid, the transformation is both regio- and stereo-specific. researchgate.netmathnet.ru The reaction yields two main products: an (E)-dialkoxydiazene oxide and the corresponding methyl ester of the carboxylic acid, in this case, methyl p-nitrobenzoate. researchgate.netmathnet.ru The (E)-configuration of the resulting dialkoxydiazene oxide was confirmed through X-ray analysis of a derivative. mathnet.ru

Table 1: Reaction of this compound with p-Nitrobenzoic Acid

ReactantsProductsSpecificity
This compound (cis/trans mixture) + p-Nitrobenzoic acid(E)-Dialkoxydiazene oxide + Methyl p-nitrobenzoateRegio- and Stereospecific

The highly specific nature of this acidic decomposition, where a mixture of isomers yields a single, stereochemically defined product, strongly indicates a controlled and ordered process. mathnet.ru This regio- and stereo-specificity is evidence that the reaction proceeds through a synchronous mechanism that is governed by stereoelectronic control. mathnet.ru In such a mechanism, the bond-breaking and bond-forming events occur in a concerted fashion, guided by the optimal orbital overlaps throughout the transition state, which dictates the observed stereochemical outcome.

Theoretical Studies on Reaction Mechanisms Involving Dioxadiazinane Systems

Computational chemistry provides powerful tools to explore the mechanisms of reactions that are difficult to study experimentally. For dioxadiazinane systems and related heterocycles, theoretical studies have been instrumental in understanding their formation pathways, particularly in distinguishing between different possible mechanisms and characterizing the high-energy states involved.

The formation of six-membered heterocyclic rings like dioxadiazinanes can often be envisioned through cycloaddition reactions. For instance, the [3+3] cyclodimerization of related compounds like thiocarbonyl S-imides to form dithiadiazinanes has been studied using density functional theory (DFT) calculations. researchgate.net These computational methods help determine the minimum energy paths for the reaction and can explain unexpected outcomes, such as the preferential formation of a head-to-head dimer over a head-to-tail isomer. researchgate.net

Similarly, the 1,3-dipolar cycloaddition of nitrones to various substrates is a well-studied pathway that can lead to related heterocyclic systems. nih.gov Computational studies on these reactions have been used to analyze the competition between different mechanistic possibilities, providing a framework for understanding the formation of dioxadiazinane-type structures. nih.gov

A fundamental question in mechanistic chemistry is whether a reaction occurs in a single, concerted step or through a multi-step, stepwise process involving one or more intermediates. differencebetween.comquora.com Concerted reactions involve a single transition state where all bond breaking and forming occurs simultaneously. differencebetween.com Stepwise reactions, in contrast, proceed through reactive intermediates. differencebetween.com

Computational studies are uniquely suited to address this question by mapping the potential energy surface for both pathways. For example, in dehydro-Diels-Alder reactions, CCSD(T)//M05-2X calculations have been used to explore both concerted and stepwise diradical routes. researchgate.netnih.gov These studies found that while the concerted reaction is often favored energetically, the energy difference between the two pathways can be small (as low as 0.5-2 kcal/mol for certain substrates), suggesting that both mechanisms can compete. researchgate.netnih.gov In the context of 1,3-dipolar cycloadditions of nitrones, calculations have shown that while a stepwise process is viable, the concerted pathway is generally preferred for normal substrates. nih.gov

Table 2: Energetic Preference in Concerted vs. Stepwise Mechanisms for Cycloadditions

Reaction TypeSubstratesEnergy Difference (Concerted - Stepwise)Favored Mechanism
Dehydro-Diels-Alder (Enyne)Vinylacetylene + Ethene-5.2 to -6.6 kcal/molConcerted
Dehydro-Diels-Alder (Diyne)Butadiyne + Acetylene-0.5 to -2.0 kcal/molCompeting
1,3-Dipolar CycloadditionNitrone + EtheneLower energy barrier for concerted pathConcerted

The feasibility of a proposed reaction mechanism is determined by the energy of its transition state(s). Computational chemistry allows for the precise location of these high-energy structures on the potential energy surface and the calculation of their corresponding activation energy barriers. researchgate.netresearchgate.net

For dehydro-Diels-Alder reactions, calculations have quantified the increase in the activation barrier when replacing double bonds with triple bonds in the reactant. nih.gov Replacing one double bond adds 6-6.5 kcal/mol to the barrier, while a second adds another 4.3-4.5 kcal/mol. nih.gov This type of quantitative analysis is crucial for predicting reaction outcomes and understanding reactivity trends. By comparing the calculated energy barriers of competing pathways—such as the concerted versus the stepwise mechanism—chemists can predict which pathway is more likely to occur under a given set of conditions. researchgate.net

Considerations of Nucleophilic Substitution at Nitrogen in Related Dioxadiazinane Derivatives

While specific studies on the nucleophilic substitution at the nitrogen atoms of this compound are not extensively documented, the reactivity of related nitrogen-containing heterocyclic systems provides a framework for understanding potential pathways. Nucleophilic substitution reactions on heterocyclic compounds are fundamental transformations, and their mechanisms are heavily influenced by the nature of the ring, its substituents, and the attacking nucleophile. wur.nldur.ac.uk

In many azaaromatic compounds, such as pyridazine (B1198779) derivatives, nucleophilic substitution is a common reaction, particularly for halogenated systems. dur.ac.uk The pyridazine ring is activated towards nucleophilic attack by the presence of the ring nitrogen atoms. dur.ac.uk Reactions can proceed through several mechanisms, including the SNAr (Addition-Elimination) pathway, where a nucleophile adds to the ring to form a σ-adduct intermediate, followed by the elimination of a leaving group. wur.nl For a hypothetical substitution on a dioxadiazinane derivative, the success of such a reaction would depend on the presence of a suitable leaving group on the nitrogen atom and the ability of the ring to stabilize the resulting intermediate.

The nature of the nucleophile is also critical. Strong nucleophiles are generally required for these transformations. For instance, piperazine (B1678402) has been shown to act as an efficient nucleophile in substitution reactions with highly activated rings like pentafluoropyridine. researchgate.net In such cases, the reaction is regioselective, preferentially occurring at positions activated by the ring's heteroatoms. researchgate.net

Heterocyclic SystemNucleophileReaction TypeKey Factors
HalogenopyridazinesAmines, alkoxides, thiolsNucleophilic Aromatic SubstitutionRing activation by nitrogen atoms, good leaving group dur.ac.uk
PentafluoropyridinePiperazine, C, S, N-nucleophilesNucleophilic Aromatic Substitution (SNAr)High ring activation, regioselectivity at para position researchgate.net
Oxadiazole-thionesPhenacyl bromidesNucleophilic SubstitutionVersatility of thiol group as a reaction site nih.gov

This table presents examples of nucleophilic substitution in various nitrogen-containing heterocycles, which may serve as models for predicting the reactivity of dioxadiazinane derivatives.

Insights into Dioxadiazinane Ring System Reactivity within Oxygen Transfer Reactions (e.g., formation of dioxazolidine intermediates)

The this compound ring contains N-O bonds, which are key features in various reactive intermediates involved in oxygen transfer reactions. Insights into the reactivity of this system can be gleaned from studies of analogous processes where N-O containing heterocycles are formed, such as the formation of dioxazolidine intermediates.

A notable example is the anaerobic cleavage of alkenes using nitroarenes as oxygen transfer agents under visible light. chemrxiv.orgorganic-chemistry.orgnih.gov Mechanistic studies of this reaction support a pathway involving the formation of 1,3,2- and 1,4,2-dioxazolidine intermediates. chemrxiv.orgnih.gov The process is initiated by the photoexcitation of the nitroarene, which then undergoes a non-stereospecific radical cycloaddition with an alkene. chemrxiv.orgnih.gov This cycloaddition leads to the transient dioxazolidine ring system, which subsequently fragments to yield carbonyl products. organic-chemistry.org

This reaction highlights a potential reactivity pathway for N-O bond-containing rings like dioxadiazinanes. It demonstrates that such systems can be involved in cycloaddition and subsequent fragmentation or rearrangement reactions. The stability of the dioxadiazinane ring itself is a critical factor. For instance, this compound has been shown to undergo acidic decomposition in a regio- and stereo-specific manner, suggesting a controlled, synchronous mechanism rather than a radical fragmentation under those conditions. researchgate.netmathnet.ru

The formation of dioxetane intermediates in the photosensitized oxygenation of certain sulfur-containing heterocycles also offers a parallel. nih.gov In these reactions, an intramolecular oxygen transfer can compete with the normal fragmentation of the dioxetane. This suggests that, depending on the substituents and reaction conditions, cyclic peroxy-type structures can undergo complex rearrangements and transfer oxygen atoms either inter- or intramolecularly. nih.govresearchgate.net These examples underscore the potential for the dioxadiazinane ring system to participate in oxygen transfer reactions, possibly through pathways involving ring opening, cycloaddition with other substrates, or internal rearrangements.

ReactionReagentsIntermediateMechanismProducts
Anaerobic alkene cleavageAlkene, Nitroarene, Visible Light1,3,2- and 1,4,2-DioxazolidinePhotoexcitation followed by radical cycloaddition and fragmentation chemrxiv.orgnih.govCarbonyl compounds organic-chemistry.org
Acidic decomposition of this compoundp-Nitrobenzoic acidN/ASynchronous mechanism with stereoelectronic control mathnet.ru(E)-Dialkoxydiazene oxide, Methyl p-nitrobenzoate researchgate.net
Photosensitized oxygenation5,6-Dihydro-1,4-oxathiin, Singlet oxygenDioxetane, EpoxideIntramolecular oxygen transfer vs. normal cleavage nih.govDicarbonyls, Ketosulfoxides nih.gov

This table summarizes key reactions involving N-O and O-O heterocyclic intermediates, providing insight into potential reactivity pathways for the dioxadiazinane ring system.

Conformational Analysis and Isomerism of 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane and Analogues

Experimental Investigations of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane (B115569) Conformation

Experimental work on the synthesis and conformational properties of this compound has provided direct evidence of its isomeric nature and dynamic behavior. The oxidation of 1,2-bis(methoxyaminooxy)ethane has been shown to produce this compound as a mixture of two distinct isomers. researchgate.netresearchgate.net

These isomers are identified as the trans and cis forms, arising from the relative orientation of the two methoxy (B1213986) groups attached to the nitrogen atoms. The experimental synthesis yielded a non-equimolar mixture of these isomers, with the trans isomer being slightly favored. researchgate.netresearchgate.net

ParameterValueSource(s)
Isomer Ratio (trans : cis)55 : 45 researchgate.netresearchgate.net
Analytical MethodNot Specified in Abstract researchgate.netresearchgate.net

Further investigation into the conformational dynamics of the isomers was carried out using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This technique allowed for the determination of the energy barrier associated with the ring conversion of the cis-isomer. Ring inversion is a process where a cyclic molecule converts from one chair or twist-boat conformation to another. For the cis-isomer of this compound, a significant energy barrier to this process was measured. researchgate.net

ParameterValueTemperature (K)MethodSource(s)
Gibbs Free Energy of Activation (ΔG‡)11.3 kcal/mol238¹³C NMR researchgate.net

This measured barrier of 11.3 kcal/mol at 238 K (-35 °C) is indicative of a conformationally rigid system at low temperatures, allowing for the distinct existence and observation of different conformers. researchgate.net The presence of such a barrier is crucial for understanding the stereochemical stability of the molecule and its potential interactions in a chemical environment.

Advanced Computational Studies on Dioxadiazinane Ring Conformation

While specific advanced computational studies exclusively focused on this compound are not widely available in the reviewed literature, the behavior of this ring system can be inferred and understood by examining computational analyses of related heterocyclic and acyclic systems containing nitrogen atoms. Such studies provide a theoretical framework for interpreting the experimental findings and for predicting the molecule's geometric and energetic properties.

The conformational stability of the this compound isomers is intrinsically linked to the phenomenon of nitrogen inversion. In amines and related compounds, the nitrogen atom is typically sp³-hybridized and pyramidal. Pyramidal inversion is the process where the nitrogen atom and its substituents move through a planar sp²-hybridized transition state to an inverted pyramidal geometry. wikipedia.org For a molecule to be chiral based on a nitrogen stereocenter, this inversion must be slow enough to allow for the isolation of enantiomers. wikipedia.org

In the case of this compound, the nitrogen atoms are bonded to two oxygen atoms and a methoxy group. The presence of electronegative oxygen atoms generally raises the barrier to nitrogen inversion compared to simple amines. This is due to the increased s-character of the nitrogen lone pair orbital, which makes the planar transition state less stable. Computational studies on N,N-dialkoxyamines have indicated that these systems possess relatively high barriers to nitrogen inversion. researchgate.net This theoretical underpinning supports the experimental observation of stable cis and trans isomers for the dioxadiazinane ring, as slow nitrogen inversion on the NMR timescale is a prerequisite for their distinct existence.

The six-membered dioxadiazinane ring is expected to adopt chair-like conformations to minimize angular and torsional strain, similar to cyclohexane. For this compound, several conformations are possible. The trans-isomer would likely exist predominantly in a diequatorial (ee) conformation to minimize steric hindrance from the methoxy groups. The cis-isomer could exist in an equatorial-axial (ea) conformation, which would be subject to ring inversion to its mirror-image (ae) conformer.

Computational methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are powerful tools for determining the relative energies and optimized geometries of such conformers. nih.govresearchgate.net Although specific data for this compound is lacking, a hypothetical energy profile can be constructed based on principles from related systems. The diequatorial trans conformer would be expected to be the global minimum, while the cis conformers would be higher in energy. The transition state for the ring inversion of the cis isomer would likely involve a twist-boat or half-chair conformation.

The following table illustrates the type of data that would be generated from a computational study, providing a comparison of the predicted stability and key geometric parameters for the likely conformers. Note: The values in this table are illustrative and not from a specific computational study on this molecule.

ConformerRelative Energy (kcal/mol)N-N Dihedral Angle (°)O-N-N-O Dihedral Angle (°)Key Steric Interactions
trans (diequatorial)0.0 (Global Minimum)~175~55Minimal
cis (equatorial-axial)> 0.5~60~501,3-diaxial interactions
Twist-Boat (Transition State)> 5.0VariableVariableEclipsing interactions

Such computational analyses would be invaluable for corroborating the experimental finding that the trans isomer is slightly more abundant and for providing a detailed molecular-level picture of the dynamic ring-inversion process observed for the cis isomer.

Advanced Characterization Techniques and Computational Methodologies in Dioxadiazinane Research

Application of Spectroscopic Methods for Mechanistic and Conformational Studies (e.g., Variable-Temperature NMR)

Detailed experimental studies employing advanced spectroscopic techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) are crucial for understanding the conformational dynamics and mechanistic pathways of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane (B115569). Research has indicated that the synthesis of this compound can result in a mixture of trans- and cis-isomers.

Table 1: Spectroscopic Data for Conformational Analysis of this compound

TechniqueParameterObserved ValueInterpretation
Variable-Temperature NMRCoalescence Temperature (Tc)Data not availableWould indicate the temperature at which conformational exchange becomes rapid on the NMR timescale.
Activation Energy (ΔG‡)Data not availableWould quantify the energy barrier for conformational inversion.
Population Ratio (cis/trans)Data not availableWould determine the relative thermodynamic stability of the isomers.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations provide a theoretical framework to complement experimental findings, offering a detailed picture of the electronic structure, bonding, and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, reflecting their lone pair electrons. The LUMO, conversely, would likely be associated with the σ* antibonding orbitals of the N-O and O-O bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. While specific FMO calculations for this compound are not available in the literature, a general representation can be conceptualized.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

Molecular OrbitalEnergy (eV)Primary Atomic ContributionsImplied Reactivity
LUMOData not availableN-O, O-O (σ*)Susceptible to nucleophilic attack
HOMOData not availableN, O (lone pairs)Prone to electrophilic attack
HOMO-LUMO GapData not available-Indicator of chemical stability

Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) Mapping

To gain a more nuanced understanding of the electron distribution and potential reactive sites, Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) mapping are employed.

ELF analysis provides a visual representation of the electron pair localization in a molecule. For this compound, ELF would be expected to show high localization around the nitrogen and oxygen atoms, corresponding to their lone pairs, as well as along the covalent bonds.

MEP mapping projects the electrostatic potential onto the electron density surface of the molecule. This creates a color-coded map where regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the oxygen and nitrogen atoms would be associated with negative electrostatic potential, while the hydrogen atoms of the methoxy (B1213986) groups would exhibit positive potential.

Table 3: Predicted Reactive Sites from ELF and MEP Analysis of this compound

Analysis MethodRegion of InterestPredicted CharacteristicImplication for Reactivity
ELFVicinity of N and O atomsHigh electron localizationPresence of lone pair electrons available for donation.
MEPOxygen and Nitrogen AtomsNegative electrostatic potential (red)Favorable sites for interaction with electrophiles.
MEPHydrogen Atoms (Methoxy groups)Positive electrostatic potential (blue)Potential sites for interaction with nucleophiles.

Synthetic Utility and Future Directions in Dioxadiazinane Chemistry

2,3-Dimethoxy-1,4,2,3-dioxadiazinane (B115569) as a Synthetic Intermediate and Building Block

The synthetic utility of this compound is primarily demonstrated through its specific reactivity, which allows for the controlled formation of other complex molecules. The synthesis of this compound is achieved through the oxidation of 1,2-bis(methoxyaminooxy)ethane using lead(IV) oxide (PbO₂), which results in a mixture of its trans and cis isomers. researchgate.net

A notable application of this compound as a synthetic intermediate is its regio- and stereo-specific reaction with p-nitrobenzoic acid. This reaction yields (E)-dialkoxydiazene oxide and methyl p-nitrobenzoate, showcasing the dioxadiazinane's ability to act as a precursor to acyclic, functionalized diazene (B1210634) oxides. researchgate.net The controlled nature of this ring-opening reaction highlights its potential as a building block in synthetic chemistry, where predictable bond formation is crucial.

The reaction can be summarized as follows:

ReactantsProducts
This compound, p-nitrobenzoic acid(E)-dialkoxydiazene oxide, methyl p-nitrobenzoate

This specific transformation underscores the potential of the dioxadiazinane core to be leveraged in the synthesis of other target molecules, although the full scope of its utility as a versatile building block remains an area for further investigation.

Exploration of Novel Dioxadiazinane Derivatives and Analogues for Chemical Synthesis

The exploration of novel derivatives based on the 1,4,2,3-dioxadiazinane (B14365435) scaffold is a developing area of chemical research. While the synthesis of this compound itself is established, the broader exploration of analogues with varied substitution patterns is not extensively documented in the current scientific literature. The development of new synthetic methodologies would be a critical step in accessing a wider range of dioxadiazinane derivatives.

The potential for creating novel analogues lies in modifying the substituents on the nitrogen and carbon atoms of the ring. For instance, replacing the methoxy (B1213986) groups with other alkoxy or functional groups could modulate the electronic properties and reactivity of the ring system. Such modifications could lead to new synthetic intermediates with tailored reactivity for specific applications in organic synthesis. The synthesis of related heterocyclic systems, such as oxadiazinones and oxadiazepinones through ring expansion reactions, suggests that similar strategies could potentially be applied to the dioxadiazinane core to generate novel and more complex heterocyclic structures. researchgate.net

Theoretical Design and Characterization of Dioxadiazinane-Based Compounds with Enhanced Chemical Properties

Theoretical and computational chemistry offers powerful tools for the rational design and characterization of novel dioxadiazinane-based compounds, even before their synthesis in the laboratory. While specific theoretical studies on this compound are not widely available, research on related dioxadiazinane isomers provides a framework for how these methods can be applied.

For example, theoretical studies on energetic dioxadiazinane compounds, such as 1,4,2,6-dioxadiazine and 1,4,2,5-dioxadiazine, have been conducted to evaluate their stability and performance. bohrium.com These studies employ computational methods to analyze properties like bond order, molecular density, enthalpy of formation, and detonation performance. bohrium.com Such analyses can predict the stability and reactivity of new molecular designs.

Computational studies have also been effectively used to investigate the conformational preferences of related heterocyclic systems like oxadiazinones. researchgate.net Techniques such as ¹H NMR spectroscopy combined with computational modeling can elucidate the three-dimensional structure of these molecules in solution, which is crucial for understanding their reactivity. researchgate.net

By applying these theoretical approaches to the 1,4,2,3-dioxadiazinane scaffold, researchers could:

Predict Stability: Assess the thermodynamic stability of novel derivatives with different substituents.

Analyze Reactivity: Model reaction pathways to predict the outcome of chemical transformations.

Design for Function: Engineer molecules with specific electronic or steric properties for targeted applications.

The table below outlines the potential application of various computational methods to the study of dioxadiazinane derivatives.

Computational MethodApplication in Dioxadiazinane Chemistry
Density Functional Theory (DFT)Calculation of molecular structures, energies, and electronic properties.
Molecular Electrostatic Potential (ESP)Analysis of charge distribution to predict sites of nucleophilic or electrophilic attack. bohrium.com
Hirshfeld Surface AnalysisInvestigation of intermolecular interactions in the solid state. bohrium.com
Ab initio methodsHigh-accuracy calculations of molecular properties for benchmarking and detailed mechanistic studies.

The synergy between theoretical design and experimental synthesis holds the key to unlocking the full potential of dioxadiazinane chemistry, paving the way for the creation of new compounds with enhanced and tailored chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions using heterocyclic precursors. For example, analogous compounds (e.g., triazinane derivatives) are synthesized via nucleophilic substitution in dioxane/water mixtures with triethylamine as a base . Key parameters include solvent polarity (dioxane enhances solubility of polar intermediates), stoichiometric control of α-amino acids or thiols, and reaction time (12–24 hours for complete conversion). Post-synthesis purification via acid precipitation (1N HCl) and filtration is critical to isolate crystalline products.

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation requires multi-modal analysis:

  • NMR : 1^1H/13^13C NMR identifies methoxy groups (δ 3.2–3.8 ppm for OCH3_3) and heterocyclic backbone resonance patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z corresponding to C5_5H10_{10}N2_2O4_4).
  • UV-Vis Spectroscopy : Used to track reactivity in biochemical assays (e.g., absorbance at 380–430 nm for thiocholine derivatives, as seen in cholinesterase studies) .

Q. What are the primary biochemical applications of this compound derivatives in enzyme activity assays?

  • Methodological Answer : Derivatives like 2,3-dimethoxy benzoylthiocholine iodide act as cholinesterase (ChE) substrates. Hydrolysis by ChE releases thiocholine, which reacts with DTNB to form TNB (5-thio-2-nitrobenzoic acid), quantified spectrophotometrically at 380–430 nm . This method is critical for evaluating enzyme inhibition (e.g., organophosphate toxicity studies).

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Systematic stability studies should include:

  • pH Buffering : Test stability in phosphate (pH 6–8) and carbonate (pH 9–10) buffers.
  • Kinetic Monitoring : Use HPLC or UV-Vis to track degradation rates (e.g., loss of absorbance at 380–430 nm indicates thiocholine derivative breakdown) .
  • Temperature Control : Compare stability at 4°C (storage) vs. 25°C (assay conditions). Contradictory data may arise from impurities; thus, purity validation via TLC or LC-MS is essential.

Q. What computational approaches are employed to study the electronic configuration and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models bond dissociation energies (e.g., N–O cleavage in the dioxadiazinane ring) and HOMO-LUMO gaps to predict redox behavior.
  • Molecular Dynamics (MD) : Simulates solvation effects in dioxane/water systems to optimize synthetic conditions .
  • Comparative Analysis : Reference studies on analogous quinones (e.g., 2,3-dimethoxy benzoquinones) to interpret electronic spectra .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block methoxy groups with acetyl or benzyl protectors during alkylation/arylation.
  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions, as demonstrated in furan synthesis .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at specific ring positions .

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